BW 373U86

Übersicht

Beschreibung

BW 373U86 ist ein potenter und selektiver nicht-peptidischer Agonist für den Delta-Opioid-Rezeptor. Seine chemische Formel lautet C27H37N3O2 und seine molare Masse beträgt 435,612 g·mol−1 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung aufgrund ihrer signifikanten analgetischen und antidepressiven Wirkungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

BW 373U86 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Eigenschaften und das Verhalten von Delta-Opioid-Rezeptoragonisten zu untersuchen.

Biologie: Forschung mit this compound hilft beim Verständnis der Rolle von Delta-Opioid-Rezeptoren in verschiedenen biologischen Prozessen.

Medizin: Es hat in Tierstudien Potenzial gezeigt, analgetische und antidepressive Wirkungen zu erzielen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch selektive Bindung an Delta-Opioid-Rezeptoren. Diese Bindung führt zur Aktivierung von G-Protein-gekoppelten Rezeptorwegen, die wiederum die Adenylylcyclase-Aktivität hemmen und die Low-Km-GTPase-Aktivität stimulieren . Diese molekularen Wechselwirkungen führen zur Modulation von Schmerz und Stimmung und tragen zu den analgetischen und antidepressiven Wirkungen bei .

Wirkmechanismus

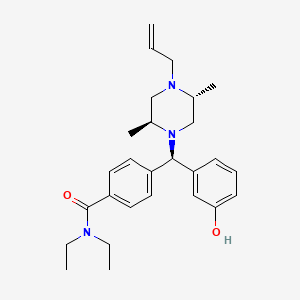

BW 373U86, also known as 4-(®-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic agonist .

Target of Action

This compound primarily targets the δ-opioid receptor . It has a stronger affinity for the δ-opioid receptor than the μ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

This compound acts as a selective agonist for the δ-opioid receptor . It binds to these receptors and activates them, leading to a series of intracellular events . This compound’s interaction with its targets results in changes in the cellular activity, which can lead to various physiological effects .

Biochemical Pathways

This compound’s action on the δ-opioid receptor leads to the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity . This results in a decrease in the concentration of cyclic AMP (cAMP) in the cell, which can affect various downstream signaling pathways . This compound also appears to have an effect on the PI3K/Akt and mTOR pathways, which are involved in cell survival and autophagy .

Result of Action

This compound has been shown to have potent analgesic and antidepressant effects in animal studies . It appears to protect heart muscle cells from apoptosis in conditions of ischemia (oxygen deprivation, such as in heart attack) . The mechanism for this is complex and may be separate from its delta agonist effects .

Biochemische Analyse

Biochemical Properties

BW 373U86 interacts with delta-opioid receptors, exhibiting a stronger affinity for the delta-opioid receptor than the mu-opioid receptor . It couples with G protein-linked second messenger systems, affecting the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity .

Cellular Effects

This compound influences cell function by interacting with delta-opioid receptors. It has been shown to have potent analgesic and antidepressant effects in animal studies . In studies on rats, this compound appears to protect heart muscle cells from apoptosis in conditions of ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with delta-opioid receptors. It inhibits adenylyl cyclase activity in a GTP-dependent manner . This compound is also a competitive inhibitor of diprenorphine at delta receptors .

Temporal Effects in Laboratory Settings

Chronic exposure to this compound produces tolerance to most effects, although at differential rates . For example, after 8 days of administration, it produced a significant increase in BDNF mRNA expression, while having no effect on BDNF expression when given for 21 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, all three different doses of this compound did not affect the arrhythmia, 50% mean arterial pressure-reduction, 50% heart rate-reduction, and asystole dose of bupivacaine compared with a control group .

Metabolic Pathways

Its ability to couple with G protein-linked second messenger systems suggests that it may influence various metabolic processes .

Transport and Distribution

Its potent and selective interaction with delta-opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid receptor agonists .

Subcellular Localization

Given its interaction with delta-opioid receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Vorbereitungsmethoden

Der Syntheseweg beinhaltet typischerweise die Verwendung von Piperazinderivaten und Benzamid-Zwischenprodukten . Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Industrielle Produktionsverfahren können großtechnische Synthesen unter Verwendung ähnlicher Wege, jedoch mit erhöhter Effizienz und Sicherheitsmaßnahmen, umfassen .

Analyse Chemischer Reaktionen

BW 373U86 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Benzamid-Einheit.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

BW 373U86 ist einzigartig aufgrund seiner hohen Selektivität für Delta-Opioid-Rezeptoren im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine nicht-peptidische Natur und die höhere Selektivität für Delta-Opioid-Rezeptoren aus .

Eigenschaften

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.